4,5-Dinitronaphthalene-2-sulfonyl chloride
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Overview
Description
4,5-Dinitronaphthalene-2-sulfonyl chloride is a chemical compound belonging to the family of naphthalene sulfonic acids. It is characterized by its yellow crystalline powder form and is used in various fields, including medical, environmental, and industrial research.
Preparation Methods
The synthesis of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves nitration and sulfonation reactions. The typical synthetic route includes the nitration of naphthalene followed by sulfonation and chlorination. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by chlorosulfonic acid for sulfonation .
Chemical Reactions Analysis
4,5-Dinitronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of nitro groups, which are electron-withdrawing and activate the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro groups can be reduced to amino groups under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Scientific Research Applications
4,5-Dinitronaphthalene-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: It serves as a reagent in biochemical assays and labeling of biomolecules.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dinitronaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide linkages . This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
4,5-Dinitronaphthalene-2-sulfonyl chloride can be compared with other sulfonyl chlorides and nitroaromatic compounds:
4-Nitrobenzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
2,4-Dinitrobenzenesulfonyl chloride: Has two nitro groups but in different positions on the benzene ring.
Naphthalene-2-sulfonyl chloride: Lacks the nitro groups, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both nitro and sulfonyl chloride groups.
Biological Activity
4,5-Dinitronaphthalene-2-sulfonyl chloride (DNNSC) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonyl chloride functional group attached to a dinitronaphthalene structure. The presence of nitro groups enhances its electrophilic properties, making it a useful reagent in various chemical reactions.
Synthesis
The synthesis of DNNSC typically involves the nitration of naphthalene followed by sulfonylation with chlorosulfonic acid. The process can be summarized as follows:
- Nitration : Naphthalene is treated with a mixture of nitric and sulfuric acids to introduce nitro groups at the 4 and 5 positions.
- Sulfonylation : The dinitronaphthalene product is then reacted with chlorosulfonic acid to yield DNNSC.
Antihyperglycemic Activity
Research has demonstrated that derivatives of DNNSC exhibit antihyperglycemic properties. For instance, a study synthesized a series of 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones, which showed significant antihyperglycemic activity in diabetic mouse models. Among these compounds, those with naphthalene moieties were particularly effective, suggesting that the sulfonyl group may enhance biological activity through improved binding affinity to target proteins involved in glucose metabolism .
Apoptosis Induction
Another area of interest is the ability of DNNSC derivatives to induce apoptosis in cancer cells. A study on naphthalene sulfonamide inhibitors indicated that these compounds can inhibit the STAT3 pathway, which is critical for cell survival in various cancers. In vitro experiments showed that treatment with these inhibitors led to increased apoptosis in acute myeloid leukemia (AML) cell lines . The mechanism appears to involve the inhibition of STAT3 phosphorylation, thereby promoting apoptotic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with DNNSC and its derivatives:
The biological activity of DNNSC can be attributed to its ability to interact with various biological targets:
- Electrophilic Nature : The nitro groups enhance the electrophilicity of the molecule, allowing it to form adducts with nucleophiles such as amino acids in proteins.
- Inhibition of Key Pathways : By inhibiting pathways such as STAT3, DNNSC derivatives can disrupt cancer cell survival mechanisms.
Properties
IUPAC Name |
4,5-dinitronaphthalene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O6S/c11-20(18,19)7-4-6-2-1-3-8(12(14)15)10(6)9(5-7)13(16)17/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARCTXNWRXRKBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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